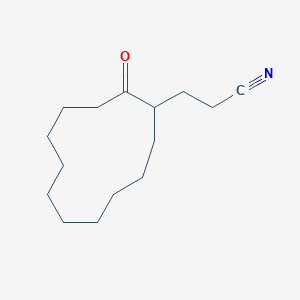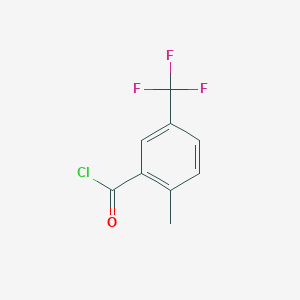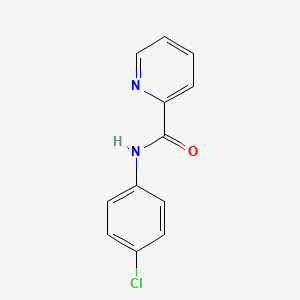
N-(4-Chlorophenyl)picolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)picolinamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 2-position and a 4-chlorophenyl group attached to the nitrogen atom of the carboxamide
准备方法
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method for synthesizing N-(4-Chlorophenyl)picolinamide involves the reaction of 4-chloroaniline with pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Amidation Reaction: Another approach involves the direct amidation of pyridine-2-carboxylic acid with 4-chloroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions:
Oxidation: N-(4-Chlorophenyl)picolinamide can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
科学研究应用
Chemistry: N-(4-Chlorophenyl)picolinamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for further medicinal chemistry studies.
Medicine: The compound’s potential therapeutic applications are explored in the development of new drugs. Its structural features allow for interactions with various biological targets, including enzymes and receptors.
Industry: this compound finds applications in the production of specialty chemicals and materials. It may be used in the formulation of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of N-(4-Chlorophenyl)picolinamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors. The compound’s ability to form hydrogen bonds and hydrophobic interactions with these targets is crucial for its biological activity.
相似化合物的比较
N-(4-bromophenyl)pyridine-2-carboxamide: Similar structure with a bromine atom instead of chlorine.
N-(4-fluorophenyl)pyridine-2-carboxamide: Similar structure with a fluorine atom instead of chlorine.
N-(4-methylphenyl)pyridine-2-carboxamide: Similar structure with a methyl group instead of chlorine.
Uniqueness: N-(4-Chlorophenyl)picolinamide is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. The chlorine atom can participate in halogen bonding, affecting the compound’s interactions with biological targets and its overall pharmacokinetic profile.
属性
CAS 编号 |
14547-72-9 |
|---|---|
分子式 |
C12H9ClN2O |
分子量 |
232.66 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,(H,15,16) |
InChI 键 |
YYKKCKLOYJLFAW-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
规范 SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



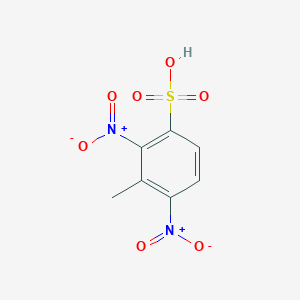

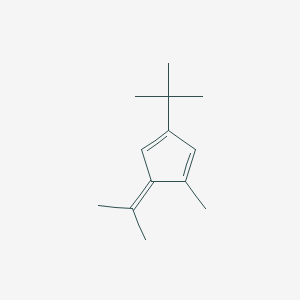
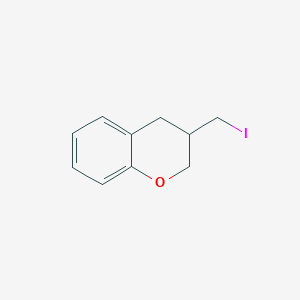

![2-[(2-Oxo-2-phenylethyl)thio]benzoic acid](/img/structure/B1620954.png)
![7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1620956.png)

![6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1620960.png)
![1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one](/img/structure/B1620962.png)

